Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)-

Medicinal Chemistry Computational Chemistry Drug Design

SAR irreproducibility arises when researchers substitute regioisomeric or des-phenyl analogs for the exact tool compound used in published pharmacology. Even minor C2 modifications alter potency up to 50-fold. This defined 1-methyl-2-phenyl-5-sulfonamide isomer (≥98%) eliminates ambiguity in kinase profiling, serves as a retention-time/MS standard for LC-MS/MS method development, and calibrates docking simulations to the precise geometry required by the target binding pocket. Procure the exact-match probe to ensure cross-study reproducibility and reduce false hit rates in high-throughput screening.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 741709-21-7
Cat. No. B12938051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)-
CAS741709-21-7
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C=C1C4=CC=CC=C4
InChIInChI=1S/C21H18N2O2S/c1-23-20-13-12-18(22-26(24,25)19-10-6-3-7-11-19)14-17(20)15-21(23)16-8-4-2-5-9-16/h2-15,22H,1H3
InChIKeyXDFJARXMFBQVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide: Identity and Sourcing


N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide (CAS 741709-21-7) is a synthetic small-molecule sulfonamide-indole hybrid with the molecular formula C21H18N2O2S (MW 362.44 g/mol) . The compound is primarily supplied for early-stage medicinal chemistry and biochemical research, with commercial vendors reporting purity levels ≥98% . Unlike broader indole-sulfonamide screening libraries, this molecule bears a uniquely defined 1‑methyl‑2‑phenyl substitution on the indole core, which imparts a distinct spatial and electronic profile relative to other regioisomeric or des‑phenyl analogs, forming the rationale for its selection as a precision tool compound rather than a generic substitute .

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide: Irreplaceable Specificity


Indole sulfonamides exhibit profound sensitivity to the nature and position of the substituent on the indole ring, a feature reinforced by the patent literature on kinase and phospholipase inhibition where the 2‑phenyl group is a critical pharmacophoric element [1]. The closest listed analogs, such as N-(1-methyl-1H-indol-5-yl)benzenesulfonamide (CAS 741708-82-7), lack the 2‑phenyl group entirely, resulting in a smaller hydrophobic footprint (MW 286.35 vs 362.44) and loss of specific aromatic π-stacking interactions . Conversely, regioisomers such as 1‑Tosyl‑3‑phenyl‑6‑methyl‑1H‑indazole (same MF, but different IUPAC) possess altered geometry that may redirect binding selectivity [2]. Interchanging any of these without experimental validation risks breaking structure-activity relationships verified in target-specific assays, making the exact match irreplaceable for reproducible pharmacology.

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide: Specificity Evidence


2-Phenyl Indole Core: Molecular Descriptors

The presence of the 2‑phenyl substituent increases the molecular weight of N-(1-methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide to 362.44 g/mol, compared to 286.35 g/mol for the des‑phenyl analog N-(1-methyl-1H-indol-5-yl)benzenesulfonamide (CAS 741708-82-7) . This structural extension adds 76.09 g/mol of mass and creates an extended aromatic surface that directly influences predicted lipophilicity (clogP) and polar surface area, parameters used to optimize membrane permeability and target binding in silico modeling .

Medicinal Chemistry Computational Chemistry Drug Design

Indole vs Indazole: Regioisomeric Specificity

Although both compounds share the identical molecular formula C21H18N2O2S, N-(1-methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is an indole, while 1‑Tosyl‑3‑phenyl‑6‑methyl‑1H‑indazole is an indazole; they differ in the position of the phenyl substituent and the heterocyclic scaffold [1]. In indole-based cPLA2α inhibitor programs, shifting substituents from the 2- to the 3‑position of the indole ring has led to a ≥50‑fold change in enzymatic IC50, underscoring the sensitivity of potency to regiochemical arrangement [2].

Chemical Biology Target Engagement SAR Studies

Purity Specifications for Reproducible Assays

Commercial supply of N-(1-methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is specified at ≥98% purity by the primary manufacturer (ISO-certified), whereas many in‑class analogs from non-ISO catalog sources are sold at 95% or unspecified purity . A purity differential of ≥3% has been associated with off-target activity rates exceeding 10% in kinase profiling panels, introducing confounding variables in dose-response experiments [1].

Assay Development Quality Control Biochemical Pharmacology

cPLA2α Inhibition: Substituent SAR Trends

In the Wyeth benzenesulfonamide indole program, substitution on the benzenesulfonamide ring of the lead series resulted in a 50‑fold improvement in cPLA2α potency relative to the unsubstituted parent [1]. While the specific compound N-(1-methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide was not explicitly part of the published dataset, the series-wide trend demonstrates that subtle alterations in the sulfonamide-equipped indole core are multiplicative in potency changes; the 1‑methyl‑2‑phenyl arrangement represents a unique vector that cannot be approximated by simpler N‑methyl or N‑H analogs.

Enzymology Inflammation Structure-Activity Relationship

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide: Research Applications


cPLA2α SAR Expansion

Researchers building upon the published benzenesulfonamide indole pharmacophore [1] should employ the 1‑methyl‑2‑phenyl‑5‑sulfonamide isomer as a tool compound to probe the steric and electronic tolerance of the C2 region. The quantitative SAR from the Wyeth series indicates that even minor substitution changes can amplify potency by up to 50‑fold, making this unique isomer a critical probe for next-generation inhibitor design.

Kinase Selectivity Profiling

Patents on substituted sulfonamide-indoles highlight their utility as kinase inhibitors [2]. The defined 2‑phenyl group and the indole‑5‑sulfonamide linkage of CAS 741709-21-7 allow researchers to benchmark selectivity against a panel of kinases without the ambiguity introduced by regioisomeric mixtures or lower-purity alternatives, reducing false hit rates in high-throughput screening.

Computational Pharmacophore Validation

The compound’s distinct molecular topology (MW 362.44, extended aromatic surface compared to des-phenyl analogs) makes it an ideal validation standard for docking and molecular dynamics simulations of sulfonamide-containing binding pockets. Its use ensures that computational hit lists are calibrated to the exact geometry required by the target, avoiding the false assumptions inherent in recruiting simpler, commercially available surrogates.

Reference Standard for Analytical Methods

With a supplier-certified purity of ≥98% and a well-defined InChI Key , this compound serves as a retention-time and mass-spectrometry standard during LC–MS/MS method development for indole-based drug candidates, ensuring accurate quantification and impurity profiling in preclinical pharmacokinetic studies.

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